Ethyl crotonate

Übersicht

Beschreibung

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and is known for its pungent odor. This compound is primarily used as a plasticizer for acrylic resins and as a solvent for cellulose esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating crotonic acid and ethanol with a catalytic amount of sulfuric acid, followed by distillation to obtain the ester.

Industrial Production Methods: In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous distillation to separate the product from the reaction mixture .

Types of Reactions:

Hydroboration-Oxidation: this compound undergoes hydroboration followed by oxidation to yield 3-hydroxybutyric acid.

Polymerization: It can be polymerized using group-transfer polymerization (GTP) with organic acid catalysts to form poly(this compound).

Common Reagents and Conditions:

Hydroboration: Borane (BH₃) in tetrahydrofuran (THF) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

Polymerization: Organic superacid catalysts such as trifluoromethanesulfonimide (NHTf₂) and methoxytrimethylsilane (MTS) as an initiator.

Major Products:

3-Hydroxybutyric Acid: From hydroboration-oxidation.

Poly(this compound): From polymerization.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl crotonate is a clear, colorless liquid with a pungent odor. Its molecular formula is , and it has a relative density of approximately 0.910-0.930 at 25°C. The compound is soluble in organic solvents but not miscible in water .

Key Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless liquid |

| Assay (%) | Min 99.00 |

| Acidity (as Crotonic Acid) | Max 0.50 |

| Moisture (%) | Max 0.50 |

| Relative Density @ 25°C | 0.910-0.930 |

Industrial Applications

2.1 Flavoring Agent in Food Industry

This compound is widely used as a flavoring agent in the food industry. It imparts flavors reminiscent of grape, pineapple, rum, caramel, meat, onion, and garlic . The FDA has classified it as Generally Recognized As Safe (GRAS) under regulation 21 CFR Parts 170-186, allowing its use in food products .

2.2 Solvent and Plasticizer

The compound serves as an effective solvent for cellulose esters and is utilized as a plasticizer for acrylic resins . This application is critical in the production of coatings, adhesives, and other materials where flexibility and durability are required.

2.3 Fragrance Industry

Due to its distinctive odor profile, this compound is employed in the fragrance industry to enhance scent formulations . It acts as an intermediate in creating complex aromatic compounds.

NMR Spectroscopy Studies

Recent studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze this compound's molecular structure and dynamics. For instance, a case study demonstrated the use of two-dimensional COSY (Correlation Spectroscopy) techniques to identify coupled nuclei within the compound . This research aids in understanding the chemical behavior of this compound in various applications.

Entomological Research

This compound has been studied for its role in attracting certain fruit fly species, such as Bactrocera cacuminata. Research indicates that this compound can influence the behavior of these pests, making it valuable for pest management strategies .

Case Studies

Case Study: NMR Analysis of this compound

A detailed NMR analysis was conducted on a solution of this compound in CDCl₃ (deuterated chloroform). The study employed both homonuclear J-resolved and COSY techniques to elucidate the coupling patterns between protons in the molecule . The findings revealed intricate coupling relationships that are essential for understanding the compound's reactivity and interactions.

Case Study: Flavor Profile Development

In a study focusing on flavor development for food products, this compound was incorporated into various formulations to assess its impact on sensory attributes. Results indicated that it significantly enhanced the overall flavor profile when combined with other natural extracts, demonstrating its utility in food science applications .

Wirkmechanismus

The mechanism of action of ethyl crotonate in chemical reactions involves its ester functional group. In hydroboration-oxidation, the double bond in this compound reacts with borane to form an organoborane intermediate, which is then oxidized to yield the corresponding alcohol. In polymerization, the ester group participates in the formation of polymer chains through a group-transfer mechanism .

Vergleich Mit ähnlichen Verbindungen

Methyl Crotonate: Similar in structure but with a methyl group instead of an ethyl group.

Crotonic Acid: The parent acid of this compound.

Ethyl trans-2-butenoate: An isomer with a different arrangement of the double bond.

Uniqueness: this compound is unique due to its specific applications in polymer research and its role in the synthesis of biologically active compounds. Its ability to undergo polymerization with high thermal stability and transparency makes it distinct from other crotonates .

Biologische Aktivität

Ethyl crotonate, an ester derived from crotonic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

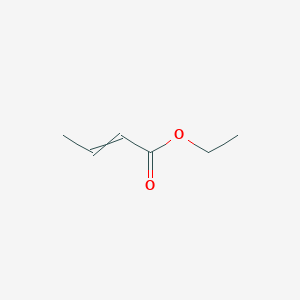

This compound (CHO) is characterized by the following structure:

- Molecular Formula : CHO

- Molecular Weight : 114.14 g/mol

- Functional Groups : Ester group

This compound exhibits a unique reactivity profile due to the presence of both alkene and ester functionalities, making it suitable for various chemical transformations.

1. Insecticidal Properties

This compound has been identified as a compound with insecticidal activity. It has shown effectiveness against various fruit fly species, including Bactrocera latifrons and Bactrocera oleae. Research indicates that this compound can disrupt the reproductive processes of these pests, leading to reduced egg hatch rates when incorporated into their diets .

Table 1: Insecticidal Effects of this compound

| Insect Species | Effect Observed | Reference |

|---|---|---|

| Bactrocera latifrons | Reduced egg hatch rates | |

| Bactrocera oleae | Disruption of reproductive processes |

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a potential candidate for developing natural preservatives in food and agriculture. The compound's mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential use as a natural antimicrobial agent in food preservation.

3. Potential Therapeutic Applications

Recent research has explored the therapeutic potential of this compound in metabolic engineering contexts. For instance, it has been investigated for its role as a precursor in synthesizing bioactive compounds through engineered yeast strains like Saccharomyces cerevisiae. This approach aims to enhance the production of flavor compounds and other valuable metabolites .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound interacts with lipid membranes, causing permeability changes that lead to cell death in microorganisms.

- Quorum Sensing Modulation : Some studies suggest that this compound may influence bacterial communication systems, potentially reducing virulence factor expression in pathogenic bacteria .

- Metabolic Pathway Interference : In insect pests, it may disrupt metabolic pathways critical for reproduction and development.

Eigenschaften

CAS-Nummer |

10544-63-5 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

ethyl (Z)-but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI-Schlüssel |

ZFDIRQKJPRINOQ-HYXAFXHYSA-N |

SMILES |

CCOC(=O)C=CC |

Isomerische SMILES |

CCOC(=O)/C=C\C |

Kanonische SMILES |

CCOC(=O)C=CC |

Siedepunkt |

132.00 to 134.00 °C. @ 760.00 mm Hg |

Dichte |

d204 0.92 0.916-0.921 |

Key on ui other cas no. |

623-70-1 10544-63-5 |

Physikalische Beschreibung |

Colorless liquid with a pungent odor; [CAMEO] |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

Insoluble in water; soluble in oils Soluble (in ethanol) |

Synonyme |

2-Butenoic Acid Ethyl Ester; Ethyl 2-Butenoate; Ethyl Crotonate; NSC 4778; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl crotonate?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers frequently utilize NMR spectroscopy to characterize this compound. [] One study showcased 1D and 2D proton and carbon NMR experiments conducted on this compound, demonstrating the compound's spectral properties. []

Q3: How does the stability of this compound impact its use in solvent-free reactions?

A3: In a study focused on the synthesis of (S)-ethyl-3-aminobutanoate, this compound's participation in a solvent-free aza-Michael addition reaction was investigated. [] The research determined kinetic constants for the reaction at various temperatures, highlighting the impact of temperature on reaction rate and this compound's stability within a solvent-free environment.

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a valuable reagent in organic synthesis. One study employed this compound in the synthesis of (+/-)-daurichromenic acid, a natural product with potent anti-HIV activity. [] The reaction involved a multi-step process where this compound reacted with ethyl acetoacetate and trans,trans-farnesal.

Q5: What is the role of this compound in 1,3-dipolar cycloaddition reactions?

A5: this compound acts as a dipolarophile in 1,3-dipolar cycloaddition reactions. Researchers have documented its reaction with C, N-diarylnitrones, yielding 3,4-trans-4,5-trans-22,3-diaryl-4-carbethoxy-5-methylisoxazolidine derivatives as the major product. [] These cycloadditions demonstrate high regio- and stereo-selectivity.

Q6: How does this compound participate in reactions with cobalt hydrocarbonyl?

A6: this compound reacts with cobalt hydrocarbonyl at room temperature, producing three isomeric acylcobalt carbonyls: α- and γ-carbethoxybutyrylcobalt carbonyls and β-carbethoxy-iso-butyrylcobalt carbonyl. [] The distribution of these complexes is influenced by reaction time, highlighting the occurrence of isomerization among the complexes.

Q7: Can this compound be utilized in palladium-catalyzed reactions?

A7: Yes, this compound participates in palladium-catalyzed reactions, specifically in the synthesis of 2,4-dienoic acid derivatives. [] This method enables the creation of molecules with extended carbon chains, broadening the synthetic applications of this compound.

Q8: Have computational methods been used to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the reactivity of this compound. [] This study focused on the 1,3-dipolar cycloadditions of C-aryl-N-phenyl nitrones with this compound. DFT calculations accurately predicted the regioselectivity of these reactions, showcasing the value of computational methods in understanding reaction mechanisms.

Q9: How does computational chemistry contribute to understanding the reactivity of this compound?

A9: Computational methods, such as DFT, are instrumental in studying the reaction mechanisms of this compound. [] One study used B3LYP/6-31G(d,p) calculations to analyze the reaction between O=P(OCH3)2+ and this compound, providing a detailed understanding of the potential energy surface and reaction pathways.

Q10: How is this compound detected and quantified in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex mixtures. [] This technique allows for separation based on volatility and subsequent detection based on mass-to-charge ratios.

Q11: What analytical techniques are employed to study the aroma profile of products containing this compound?

A11: Electronic nose (E-nose) technology and GC-IMS are valuable tools for analyzing volatile compounds, including this compound, in food products. [] This approach allows researchers to assess the impact of factors like fermentation on the aroma profile, linking specific volatile compounds to sensory characteristics.

Q12: Are there any known alternatives to this compound in specific applications?

A12: While specific alternatives depend on the application, other α,β-unsaturated esters like methyl acrylate [, , ] and ethyl acrylate [, , , , ] have been investigated in similar reactions. Researchers often compare reactivity and selectivity to determine suitable alternatives for specific synthetic transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.